![molecular formula C11H7BrClNO2 B1421286 Methyl 8-bromo-4-chloroquinoline-2-carboxylate CAS No. 1072944-68-3](/img/structure/B1421286.png)
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Overview
Description
Methyl 8-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C({11})H({7})BrClNO(_{2}). It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
This compound is a versatile material used extensively in scientific research due to its unique properties. It finds applications in various fields ranging from drug development to organic synthesis.
Biochemical Pathways
The biochemical pathways affected by Methyl 8-bromo-4-chloroquinoline-2-carboxylate are currently unknown . More studies are required to understand the downstream effects of this compound on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method includes:
Bromination: Quinoline is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 8-bromo-4-chloroquinoline-2-carboxylic acid.
Scientific Research Applications
Methyl 8-bromo-4-chloroquinoline-2-carboxylate is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromoquinoline-2-carboxylate
- Methyl 4-chloroquinoline-2-carboxylate
- 8-bromo-4-chloroquinoline
Uniqueness
Methyl 8-bromo-4-chloroquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of diverse chemical entities.
Biological Activity
Methyl 8-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a quinoline ring structure with notable halogen substitutions, specifically bromine at the 8-position and chlorine at the 4-position. The molecular formula is , with a molecular weight of approximately 297.54 g/mol. The presence of these halogens enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with receptor sites, influencing cellular signaling pathways that are crucial for various biological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 mg/mL |
Escherichia coli | 0.0625 mg/mL |
Klebsiella pneumoniae | 0.25 mg/mL |
Pseudomonas aeruginosa | 0.5 mg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against resistant strains.
Antifungal Activity
This compound also demonstrates antifungal properties, with effective inhibition against various fungal species:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.02 |
Aspergillus niger | 0.04 |
This dual antimicrobial action makes it a versatile candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive study examined the efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations, indicating potential for therapeutic use in treating infections caused by resistant bacteria .
- Mechanistic Insights : Research utilizing in silico docking studies revealed that the compound binds effectively to target enzymes, suggesting a mechanism where it disrupts normal metabolic processes in pathogens .
- Comparative Analysis : A comparative study with other quinoline derivatives showed that this compound had superior antibacterial activity compared to its analogs, attributed to its unique halogen substitutions .
Properties
IUPAC Name |
methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNWDAGFVWSOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674815 | |
Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-68-3 | |
Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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